molecular formula C22H19F3N6O6 B2545872 2-Amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid CAS No. 2361658-50-4

2-Amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid

Cat. No. B2545872
M. Wt: 520.425
InChI Key: PQEWNLOULYUAOG-QREUMGABSA-N
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Description

The compound "2-Amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid" is a complex molecule that appears to be related to the field of amino acid derivatives and their applications, potentially in medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the broader context of amino acid derivative synthesis and analysis.

Synthesis Analysis

The synthesis of amino acid derivatives can involve various esterification and acylation reactions. For instance, amino acids have been esterified with n-butanol and then transformed into their N-trifluoroacetyl derivatives, as described in the separation of amino acids for gas chromatography . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring specific precursors in dry dichloromethane, followed by recrystallization to purify the product . These methods suggest that the synthesis of the compound would likely involve multiple steps, including acylation and possibly esterification, to introduce the trifluoroacetyl group and other structural features.

Molecular Structure Analysis

The molecular structure of amino acid derivatives can be complex, and their analysis often requires sophisticated techniques. For example, the structure of an anticancer drug derivative was elucidated using elemental analyses and spectroscopic techniques, and its crystal structure was solved using direct methods . This implies that the molecular structure of the compound would also require detailed analysis to determine its configuration and conformation.

Chemical Reactions Analysis

The chemical reactions involving amino acid derivatives can be diverse. The papers provided do not directly address the reactions of the specific compound mentioned, but they do discuss the formation of esters and amides from amino acids . These reactions are typically sensitive to conditions such as the choice of solvents, catalysts, and reagents, which would be relevant for the chemical reactions analysis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives, such as their esters, can be characterized using techniques like gas chromatography . These derivatives exhibit specific behaviors under chromatographic conditions, which can be used to infer their volatility, polarity, and interaction with stationary phases. The compound "2-Amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid" would likely have unique physical and chemical properties that could be analyzed similarly to understand its behavior and potential applications.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research focusing on the synthesis of novel compounds incorporating sulfamoyl and other moieties suitable for antimicrobial use indicates a broad interest in developing new agents against bacterial and fungal pathogens. For instance, Darwish et al. (2014) described the synthesis of new heterocyclic compounds for antimicrobial purposes, showcasing the potential of chemical synthesis in generating compounds with specific biological activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Peptide Bond Formation

The 3-nitro-2-pyridinesulfenyl (Npys) group was introduced as a novel protecting group that can be activated for peptide bond formation, underscoring the continuous innovation in peptide synthesis techniques that could be relevant to the manipulation of compounds like 2-Amino-N-[4[[4[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid for biomedical research (Matsueda & Walter, 2009) (Matsueda & Walter, 2009).

Antitumor Evaluation

The development and evaluation of N-substituted-2-amino-1,3,4-thiadiazoles for antitumor activity highlight the potential therapeutic applications of synthetic compounds. Such studies reflect the broader context of chemical synthesis aimed at discovering novel anticancer agents (Hamama, Gouda, Badr, & Zoorob, 2013) (Hamama et al., 2013).

Application in Bioconjugation

In the context of bioconjugation, synthesized heterobifunctional cross-linking reagents demonstrate the utility of chemical compounds in creating linkages between peptides and other biomolecules, facilitating the development of targeted therapies and diagnostics (Frisch, Boeckler, & Schuber, 1996) (Frisch, Boeckler, & Schuber, 1996).

Safety And Hazards

The safety and hazards associated with this compound are not directly mentioned in the available resources. However, it’s important to handle all chemical compounds with care and follow appropriate safety protocols.


Future Directions

The future directions for this compound are not directly mentioned in the available resources. However, given its potential in scientific research and drug development1, it’s likely that further studies will be conducted to explore its properties and applications.


Please note that this analysis is based on the available resources and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation may be required.


properties

IUPAC Name

2-amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O4.C2HF3O2/c21-11-17(27)22-13-1-5-15(6-2-13)24-25-16-7-3-14(4-8-16)23-18(28)12-26-19(29)9-10-20(26)30;3-2(4,5)1(6)7/h1-10H,11-12,21H2,(H,22,27)(H,23,28);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEWNLOULYUAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN)N=NC2=CC=C(C=C2)NC(=O)CN3C(=O)C=CC3=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid

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